D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine
Description
D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine is a synthetic tetrapeptide composed exclusively of D-amino acids. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.27 g/mol, and it is identified by CAS number 3061-94-7 . The compound is supplied at ≥95% purity, primarily for research purposes, such as studying protease resistance or peptide-based drug design .
D-amino acid peptides are notable for their enhanced metabolic stability compared to L-isoforms, making them attractive for therapeutic applications.
Properties
CAS No. |
644997-33-1 |
|---|---|
Molecular Formula |
C28H34N6O6 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C28H34N6O6/c1-16(33-26(37)21(29)12-18-8-4-3-5-9-18)25(36)34-23(13-19-14-30-22-11-7-6-10-20(19)22)27(38)31-15-24(35)32-17(2)28(39)40/h3-11,14,16-17,21,23,30H,12-13,15,29H2,1-2H3,(H,31,38)(H,32,35)(H,33,37)(H,34,36)(H,39,40)/t16-,17-,21-,23-/m1/s1 |
InChI Key |
KHCLHGUKZJJGNN-NTWJOZFCSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@H](C)C(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Steps in Solid-Phase Peptide Synthesis (SPPS)
- Resin Loading : The first amino acid, D-alanine, is attached to the resin.
- Deprotection : The protecting group on the amino acid is removed to expose the reactive amine group.
- Coupling : The next amino acid, glycine, is activated and coupled to the growing peptide chain.
- Repetition : Steps 2 and 3 are repeated for D-tryptophan, D-alanine, and D-phenylalanine.
- Cleavage : The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, automated peptide synthesizers can scale up the SPPS process, allowing for efficient production of large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
- Oxidation : The tryptophan residue can be oxidized under specific conditions.
- Reduction : Disulfide bonds, if present, can be reduced to free thiols.
- Substitution : Functional groups on the amino acid side chains can be substituted with other groups.
Common Reagents and Conditions
- Oxidation : Hydrogen peroxide or other oxidizing agents can be used.
- Reduction : Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
- Substitution : Various reagents, such as alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.
Research Findings
While specific research findings for this compound are limited, studies on similar peptides suggest potential biological activities such as neurotransmitter modulation, antioxidant properties, and antimicrobial activity.
Biological Activity
- Neurotransmitter Modulation : D-Tryptophan is a precursor to serotonin, influencing mood regulation and cognitive functions.
- Antioxidant Properties : The aromatic side chains of tyrosine and phenylalanine contribute to scavenging free radicals.
- Antimicrobial Activity : Preliminary studies suggest peptides with similar structures exhibit antimicrobial properties.
Therapeutic Applications
- Depression and Anxiety Disorders : Potential use due to its influence on serotonin levels.
- Pain Management : The analgesic properties attributed to D-phenylalanine suggest its use in pain relief therapies.
- Anticancer Potential : Some research indicates peptides can induce apoptosis in cancer cells; further studies are needed.
Data Tables
Given the lack of specific data for this compound, we can look at similar peptides for insights. For example, the synthesis and properties of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine are well-documented:
| Property | Value |
|---|---|
| CAS Number | 644997-54-6 |
| Molecular Formula | C34H38N6O7 |
| Molecular Weight | 642.7 g/mol |
| IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
Chemical Reactions Analysis
Types of Reactions
D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives or chemical reagents specific to the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic and Antidepressant Properties
Research indicates that D-phenylalanine, a component of the compound, exhibits analgesic and antidepressant effects. It is believed to inhibit the degradation of enkephalins, which are endogenous peptides that bind to opioid receptors, thus potentially enhancing pain relief and mood elevation. Clinical trials have shown mixed results regarding its efficacy as a standalone treatment but suggest possible benefits when used in combination with other therapies .
1.2 Antiviral Activity
Recent studies have indicated that D-amino acids, including components of this peptide, can serve as biomarkers and therapeutic agents against severe viral infections such as influenza and COVID-19. For instance, supplementation with D-alanine was shown to improve survival rates and mitigate weight loss in mouse models infected with influenza A virus . This suggests a potential application in enhancing immune response during viral infections.
Biochemical Applications
2.1 Peptidoglycan Synthesis Inhibition
The compound's structure includes D-alanine residues, which are critical for bacterial cell wall synthesis. Research has identified the role of D-alanyl-D-alanine dipeptidase in conferring resistance to glycopeptide antibiotics like vancomycin by facilitating the synthesis of alternative peptidoglycan precursors (D-alanyl-D-lactate). This mechanism is particularly relevant in developing strategies to combat antibiotic resistance .
Therapeutic Applications
3.1 Cancer Treatment
D-amino acids have been implicated in inhibiting tumor cell growth and regulating immune responses. Studies suggest that D-phenylalanine and its derivatives could be explored for their potential to disrupt cancer cell metabolism or enhance the efficacy of existing chemotherapeutic agents .
3.2 Gastrointestinal Disorders
Emerging evidence suggests that D-amino acids may play a role in managing gastrointestinal disorders by modulating gut microbiota and inflammatory responses. For example, D-serine has shown promise in reducing inflammation associated with colitis, indicating that similar mechanisms might be explored for other D-amino acid-containing peptides .
Case Studies
Mechanism of Action
The mechanism of action of D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine and related compounds:
Key Research Findings and Functional Differences
Aromatic Side Chains vs. Bioactivity
Peptide Length and Stability
- The tetrapeptide’s longer backbone may reduce oral bioavailability compared to smaller molecules like D-tyrosine but offers greater specificity in target engagement .
- Pesticides such as metalaxyl-M and benalaxyl leverage D-alanine’s stability but lack peptide bonds, enabling systemic plant absorption .
Biological Activity
D-Phenylalanyl-D-alanyl-D-tryptophylglycyl-D-alanine is a synthetic peptide composed of five amino acids, with a structure that includes D-phenylalanine, D-alanine, D-tryptophan, glycine, and another D-alanine. This compound has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C28H34N6O
- Molecular Weight : 478.7 g/mol
- Synonyms : DTXSID30802312
1. Role in Peptidoglycan Synthesis
D-amino acids, including those found in this compound, are integral to bacterial cell wall synthesis. D-Alanine is crucial for the formation of peptidoglycan, which provides structural integrity to bacterial cells. The incorporation of D-amino acids into peptidoglycan layers has been shown to enhance the rigidity and resistance of bacterial cell walls against lysis by antibiotics .
2. Antimicrobial Activity
Research indicates that peptides containing D-amino acids exhibit antimicrobial properties. For instance, studies have shown that certain D-peptides can disrupt bacterial cell membranes, leading to cell death. This property is particularly valuable in developing new antimicrobial agents against resistant strains of bacteria .
The exact mechanism through which this compound exerts its biological effects involves several pathways:
- Cell Wall Remodeling : The compound may interact with enzymes involved in peptidoglycan biosynthesis, such as D-alanine:D-alanine ligase, which catalyzes the formation of cross-links in the peptidoglycan structure .
- Membrane Disruption : The amphipathic nature of peptides allows them to insert into lipid bilayers, potentially leading to membrane destabilization and increased permeability .
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various D-peptides against Gram-positive and Gram-negative bacteria. Results demonstrated that peptides similar in structure to this compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli . -
Synergistic Effects with Antibiotics :
Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics. The findings suggested enhanced efficacy against resistant bacterial strains when used in conjunction with β-lactam antibiotics .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
